molecular formula C5H8N2OS B159732 2-Amino-4,5-dihydrothiophene-3-carboxamide CAS No. 133036-77-8

2-Amino-4,5-dihydrothiophene-3-carboxamide

Cat. No. B159732
CAS RN: 133036-77-8
M. Wt: 144.2 g/mol
InChI Key: RYEIGLWKBYXZAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4,5-dihydrothiophene-3-carboxamide involves base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides . Another method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-dihydrothiophene-3-carboxamide is characterized by a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains an amino group (-NH2) and a carboxamide group (-CONH2) .


Chemical Reactions Analysis

One of the key reactions involving 2-Amino-4,5-dihydrothiophene-3-carboxamide is the Mannich-type reaction, which leads to the formation of new hexahydrothieno[2,3-d]pyrimidines . This reaction involves the prepared dihydrothiophenes with HCHO and RNH2 under noncatalyzed conditions .

Mechanism of Action

While the exact mechanism of action of 2-Amino-4,5-dihydrothiophene-3-carboxamide is not specified in the search results, compounds based on the 2-aminothiophene structural motif show a broad range of biological properties and were recognized as potent pan-serotype dengue virus inhibitors, antitubercular agents, allosteric modulators of the A1 adenosine receptor (A1R), antimicrobials, antiproliferative inhibitors of polymerase, GluR6-antagonists, influenza virus and protein-tyrosine phosphatase 1B (PTP1B) inhibitors .

Future Directions

2-Amino-4,5-dihydrothiophene-3-carboxamide and related molecules are of particular interest, especially within the realm of medicinal chemistry . They show a broad range of biological properties and have potential applications in the treatment of various diseases . Moreover, 2-aminothiophenes might find an application in the preparation of functional materials such as electrochemically color switching azomethines, liquid crystalline materials, oligothiophene-BODIPY hybrids as NIR dyes, organic photovoltaic cells, azodyes, nonlinear optical materials, and azomethine-bridged polythiopheneferrocenes .

properties

IUPAC Name

5-amino-2,3-dihydrothiophene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2,7H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEIGLWKBYXZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564821
Record name 2-Amino-4,5-dihydrothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dihydrothiophene-3-carboxamide

CAS RN

133036-77-8
Record name 2-Amino-4,5-dihydrothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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